2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several steps. The synthetic route typically starts with the preparation of the core diazino[4,5-d]pyrimidine structure, followed by the introduction of the sulfanyl and thiadiazolyl groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the diazino[4,5-d]pyrimidine ring can be reduced to form alcohols.
Substitution: The thiadiazolyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The sulfanyl and thiadiazolyl groups can form covalent bonds with target molecules, while the diazino[4,5-d]pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other diazino[4,5-d]pyrimidine derivatives and thiadiazole-containing molecules. Compared to these compounds, 2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-5-8-17-11-10(13(25)23(4)16(26)22(11)3)12(18-8)28-7-9(24)19-14-20-21-15(29-14)27-6-2/h5-7H2,1-4H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGQQJKEGYMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=NN=C(S3)SCC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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